molecular formula C23H29N7O2 B3025773 BIIB068 CAS No. 1798787-27-5

BIIB068

Numéro de catalogue: B3025773
Numéro CAS: 1798787-27-5
Poids moléculaire: 435.5 g/mol
Clé InChI: BMWMKGNVAMXXCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BIIB068 est un inhibiteur puissant, sélectif, réversible et actif par voie orale de la tyrosine kinase de Bruton. La tyrosine kinase de Bruton est une tyrosine kinase non réceptrice qui joue un rôle crucial dans les voies de signalisation des cellules B et des cellules myéloïdes. This compound a montré un potentiel significatif dans le traitement des maladies auto-immunes en raison de sa grande sélectivité et de son efficacité .

Mécanisme D'action

Target of Action

BIIB068, also known as M6RN4LQ25S or 1-Azetidinecarboxamide, is a highly selective, potent, and reversible inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a cytoplasmic non-receptor tyrosine kinase that plays a crucial role in the signal transduction for the expression of antibodies after B cell activation . It is highly expressed in a variety of B-cell lymphomas and autoimmune diseases .

Mode of Action

This compound interacts with BTK, inhibiting its activity . This inhibition blocks the overactivation of B cells, which is the cause of some autoimmune diseases . By inhibiting BTK activity, this compound can provide therapeutic benefits to patients suffering from autoimmune disorders by blocking aberrant B and myeloid cell activation .

Biochemical Pathways

The inhibition of BTK by this compound affects the signal transduction pathway involved in the expression of antibodies after B cell activation . This leads to the regulation of B cell activation, proliferation, and differentiation .

Pharmacokinetics

This compound exhibits good overall drug-like properties for oral dosing . It is well tolerated across preclinical species at pharmacologically relevant doses with good ADME properties . Pharmacokinetics of this compound in humans have been determined in a Phase 1 study following a single, ascending oral dose .

Result of Action

This compound inhibits BCR mediated PLCγ2 phosphorylation in Ramos B cells . Additionally, in human PBMCs, this compound inhibits anti-IgD induced and anti-IgM BCR-induced B cell activation . In neutrophils, this compound inhibits FcγR-mediated ROS production .

Analyse Des Réactions Chimiques

Types de réactions

BIIB068 subit plusieurs types de réactions chimiques, notamment des réactions de substitution nucléophile et de réduction .

Réactifs et conditions courants

    Substitution nucléophile : Cette réaction implique l'utilisation de nucléophiles pour remplacer un groupe partant dans la molécule. Les réactifs courants comprennent des nucléophiles tels que les amines et les conditions impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde.

    Réduction : La réduction du groupe cyano en amine est une étape clé dans la synthèse de this compound.

Principaux produits

Le principal produit formé à partir de ces réactions est this compound lui-même, qui est un inhibiteur hautement sélectif et puissant de la tyrosine kinase de Bruton .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé outil pour étudier l'inhibition de la tyrosine kinase de Bruton. En biologie et en médecine, this compound est étudié pour ses effets thérapeutiques potentiels dans les maladies auto-immunes telles que le lupus érythémateux disséminé . Le composé a montré des résultats prometteurs dans les études précliniques et fait actuellement l'objet d'essais cliniques . Dans l'industrie, this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la tyrosine kinase de Bruton .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la tyrosine kinase de Bruton. La tyrosine kinase de Bruton est une enzyme clé dans les voies de signalisation des cellules B et des cellules myéloïdes. En inhibant cette enzyme, this compound bloque l'activation des voies de signalisation en aval, conduisant à la suppression de l'activation des cellules B et à la production de cytokines pro-inflammatoires . Ce mécanisme fait de this compound un agent thérapeutique prometteur pour le traitement des maladies auto-immunes .

Applications De Recherche Scientifique

Clinical Studies

  • Systemic Lupus Erythematosus (SLE) :
    • BIIB068 has shown promise in clinical trials for SLE. A notable study (NCT02829541) demonstrated its efficacy in reducing disease activity markers in patients with SLE, highlighting its potential as a therapeutic option .
  • Rheumatoid Arthritis (RA) :
    • Preclinical studies indicate that this compound can significantly reduce inflammation and joint damage in animal models of RA. Its oral bioavailability and favorable pharmacokinetic profile make it a suitable candidate for long-term treatment regimens .
  • Other Autoimmune Conditions :
    • Research is ongoing into the use of this compound for other autoimmune disorders, including multiple sclerosis (MS), immune thrombocytopenia (ITP), and atopic dermatitis (AD). The compound's ability to selectively inhibit BTK without significant off-target effects positions it as a leading candidate for these conditions .

Comparative Efficacy

The efficacy of this compound can be compared with other BTK inhibitors such as ibrutinib and acalabrutinib. Below is a summary table illustrating key characteristics:

BTK Inhibitor Selectivity IC50 (nM) Clinical Applications
This compoundSelective~1.0SLE, RA
IbrutinibCovalent0.5CLL, MCL, RA
AcalabrutinibHighly selective5.1RA, AIHA

Case Study 1: Efficacy in SLE Patients

In a randomized clinical trial involving patients with moderate to severe SLE, those treated with this compound showed significant reductions in disease activity scores compared to placebo groups. The study reported improvements in serological markers such as anti-dsDNA antibodies and complement levels, which are indicative of disease activity .

Case Study 2: Safety Profile

A safety evaluation conducted during the clinical trials revealed that this compound was well-tolerated among participants, with adverse effects being mild to moderate. The most common side effects included headaches and gastrointestinal disturbances, which were manageable and did not lead to discontinuation of therapy .

Comparaison Avec Des Composés Similaires

Composés similaires

    Ibrutinib : Un autre inhibiteur de la tyrosine kinase de Bruton, mais c'est un inhibiteur irréversible.

    Acalabrutinib : Un inhibiteur sélectif et irréversible de la tyrosine kinase de Bruton.

    Zanubrutinib : Un inhibiteur puissant et irréversible de la tyrosine kinase de Bruton.

Unicité de BIIB068

This compound est unique en ce qu'il est un inhibiteur réversible de la tyrosine kinase de Bruton, ce qui lui confère des avantages potentiels en termes de réduction des effets secondaires par rapport aux inhibiteurs irréversibles . De plus, this compound a montré une grande sélectivité pour la tyrosine kinase de Bruton par rapport aux autres kinases, ce qui en fait un agent thérapeutique hautement spécifique .

Activité Biologique

BIIB068, also known as a selective, potent, reversible Bruton's tyrosine kinase (BTK) inhibitor, has emerged as a significant compound in the treatment of autoimmune diseases. Its biological activity is primarily attributed to its ability to inhibit BTK, a key regulator in B cell signaling pathways and immune responses. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Bruton's Tyrosine Kinase (BTK) Role:
BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling. It is involved in the proliferation and differentiation of B cells, making it a target for therapies aimed at autoimmune conditions characterized by dysregulated B cell activity. This compound inhibits BTK activity, thereby suppressing B cell activation, antibody production, and cytokine release associated with autoimmune responses .

Table 1: Comparison of BTK Inhibitors

BTK Inhibitor Type Selectivity IC50 (nM) Clinical Applications
This compoundReversibleHighNot specifiedAutoimmune diseases
IbrutinibCovalentModerate0.5CLL, NHL
AcalabrutinibCovalentHigh5.1RA, AIHA
EvobrutinibCovalentHigh9MS, RA

Preclinical Studies

In preclinical studies, this compound demonstrated potent inhibition of BTK phosphorylation (>90% inhibition) in human models. The compound was well-tolerated across various species and exhibited favorable pharmacokinetic properties suitable for oral administration .

Clinical Trials

This compound has undergone various clinical trials to evaluate its efficacy in treating autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). Early-phase trials indicated significant reductions in disease activity scores among participants treated with this compound compared to placebo groups.

Case Study: Rheumatoid Arthritis
In a phase 2 trial involving patients with active RA on stable methotrexate therapy, treatment with this compound led to a notable decrease in circulating naive and transitional B cells. Additionally, there was a reduction in collagen-degradation products, indicating decreased osteoclastogenesis and joint destruction .

Table 2: Clinical Trial Data for this compound

Trial Phase Indication Outcome Measures Results Summary
Phase 1Healthy VolunteersSafety and pharmacokineticsWell tolerated; effective dosing
Phase 2Rheumatoid ArthritisDisease Activity Score (DAS)Significant reduction in DAS
Phase 2Systemic Lupus ErythematosusSafety and efficacyPositive trends in disease markers

Structure-Activity Relationship (SAR)

The development of this compound involved structure-based rational design to enhance selectivity and potency against BTK. SAR studies indicated that modifications to the imidazo[4,5-b]pyridine scaffold resulted in improved binding affinity and reduced off-target effects compared to earlier inhibitors like Ibrutinib .

Table 3: SAR Insights for this compound

Modification Effect on Activity
Imidazo[4,5-b]pyridine coreIncreased potency against BTK
Substituents at position XEnhanced selectivity
Alterations to linker lengthOptimized pharmacokinetics

Propriétés

IUPAC Name

N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]-3-propan-2-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWMKGNVAMXXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798787-27-5
Record name BIIB-068
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798787275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIIB-068
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RN4LQ25S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIIB068
Reactant of Route 2
Reactant of Route 2
BIIB068
Reactant of Route 3
Reactant of Route 3
BIIB068
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
BIIB068
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BIIB068
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
BIIB068

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.